molecular formula C8H8ClF2N B6260041 5,6-difluoro-2,3-dihydro-1H-indole hydrochloride CAS No. 1803588-91-1

5,6-difluoro-2,3-dihydro-1H-indole hydrochloride

Cat. No.: B6260041
CAS No.: 1803588-91-1
M. Wt: 191.6
InChI Key:
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Description

5,6-Difluoro-2,3-dihydro-1H-indole hydrochloride is a fluorinated indole derivative Indole derivatives are significant in the field of organic chemistry due to their presence in various natural products and pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-difluoro-2,3-dihydro-1H-indole hydrochloride typically involves the fluorination of indole derivatives. One common method is the amination reaction of 5,6-difluoroindole. This process involves reacting 5,6-difluoroindole with an amination reagent, such as para-methoxybenzylamine, in a suitable solvent under elevated temperature and pressure conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

5,6-Difluoro-2,3-dihydro-1H-indole hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at positions not occupied by fluorine atoms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo-indole derivatives, while substitution reactions can introduce various functional groups into the indole ring.

Scientific Research Applications

5,6-Difluoro-2,3-dihydro-1H-indole hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex fluorinated indole derivatives.

    Biology: The compound’s fluorinated structure makes it useful in studying enzyme interactions and receptor binding.

    Medicine: Fluorinated indole derivatives are investigated for their potential therapeutic properties, including anticancer and antiviral activities.

    Industry: The compound is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 5,6-difluoro-2,3-dihydro-1H-indole hydrochloride involves its interaction with specific molecular targets. The fluorine atoms in the compound can enhance its binding affinity to certain enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,6-Difluoro-2,3-dihydro-1H-indole hydrochloride is unique due to the specific positioning of the fluorine atoms on the indole ring. This positioning can significantly influence the compound’s chemical reactivity and biological activity compared to other fluorinated indole derivatives.

Properties

CAS No.

1803588-91-1

Molecular Formula

C8H8ClF2N

Molecular Weight

191.6

Purity

95

Origin of Product

United States

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